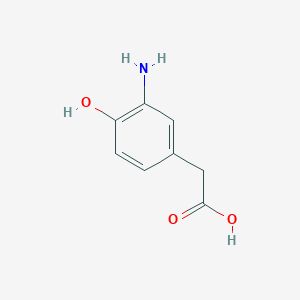

(3-Amino-4-hydroxyphenyl)acetic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(3-amino-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZKIUFHHMUPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363023 | |

| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38196-08-6 | |

| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Amino-4-hydroxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust, proposed synthesis protocol for (3-Amino-4-hydroxyphenyl)acetic acid. While direct, published protocols for this specific molecule are scarce, a reliable two-step pathway can be established based on well-documented organic chemistry transformations of analogous compounds. This document outlines the proposed reaction scheme, provides detailed experimental methodologies, and presents all quantitative data in a structured format for clarity and reproducibility.

Proposed Synthesis Pathway

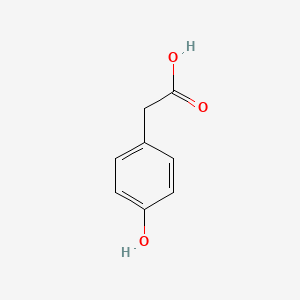

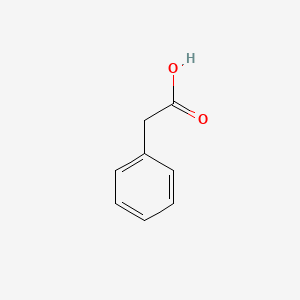

The recommended synthesis of this compound begins with the commercially available precursor, 4-hydroxyphenylacetic acid. The synthesis involves two primary transformations: electrophilic aromatic substitution to introduce a nitro group, followed by the reduction of this group to the desired amine.

The overall pathway is as follows:

-

Nitration: 4-Hydroxyphenylacetic acid is nitrated to form the intermediate, 4-hydroxy-3-nitrophenylacetic acid. The hydroxyl group on the aromatic ring directs the incoming nitro group to the ortho position.[1][2]

-

Reduction: The nitro group of 4-hydroxy-3-nitrophenylacetic acid is subsequently reduced to an amino group, yielding the final product, this compound.[3][4]

Data Presentation: Synthesis Parameters

The following table summarizes the key reactants, reagents, and conditions for the proposed synthesis pathway.

| Step | Starting Material | Product | Key Reagents & Solvents | Reaction Conditions |

| 1 | 4-Hydroxyphenylacetic acid | 4-Hydroxy-3-nitrophenylacetic acid[5][6] | Nitric Acid (HNO₃), Glacial Acetic Acid | Controlled, low temperature |

| 2 | 4-Hydroxy-3-nitrophenylacetic acid | This compound[7] | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol | Ultrasonic irradiation or reflux |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each stage of the synthesis.

Protocol 1: Synthesis of 4-Hydroxy-3-nitrophenylacetic acid (Nitration)

This protocol is based on standard procedures for the nitration of activated aromatic rings.[1][2]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.

-

Addition of Nitrating Agent: While maintaining a low temperature (0-5 °C), slowly add a solution of nitric acid, typically dropwise, to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

Isolation and Purification: The solid precipitate, 4-hydroxy-3-nitrophenylacetic acid, is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.

Protocol 2: Synthesis of this compound (Reduction)

This procedure is adapted from established methods for the reduction of aromatic nitro compounds using tin(II) chloride, which is known for its mildness and selectivity.[8][9][10]

-

Reaction Setup: To a solution of 4-hydroxy-3-nitrophenylacetic acid (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approximately 5-10 equivalents).

-

Reaction Conditions: The reaction mixture is exposed to ultrasonic irradiation at approximately 30 °C for 2-3 hours or, alternatively, heated to reflux.[8] The reaction should be monitored by TLC for the disappearance of the nitro-intermediate.

-

Solvent Removal: Once the reaction is complete, the solvent (ethanol) is removed under reduced pressure using a rotary evaporator.

-

Workup and Isolation: The crude residue is partitioned between ethyl acetate and an aqueous basic solution (e.g., 2M KOH) to remove the tin salts.[8] The aqueous layer is then carefully neutralized with an acid (e.g., HCl) to a pH that precipitates the amphoteric amino acid product.

-

Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

Related Biological Pathways

While this compound is not a central metabolite, the structurally related compound, 3,4-dihydroxyphenylacetic acid (DOPAC), is a key product in the metabolic degradation of the neurotransmitter dopamine. Understanding this pathway provides context for the biological relevance of related catechol compounds. Dopamine is metabolized by two primary enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

References

- 1. Solved Experiment 6: Nitration of 4-hydroxyphenylacetic | Chegg.com [chegg.com]

- 2. chegg.com [chegg.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 5. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-3-nitrophenylacetic acid, 99% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. scispace.com [scispace.com]

- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

Chemical and physical properties of (3-Amino-4-hydroxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-hydroxyphenyl)acetic acid, a molecule of significant interest in medicinal chemistry, presents a unique combination of structural features that lend themselves to a variety of potential applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its biological significance. The information is curated to support researchers and drug development professionals in their endeavors to unlock the full potential of this compound.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₉NO₃, is a substituted aromatic amino acid. Its structure consists of a phenyl ring functionalized with a hydroxyl group, an amino group, and an acetic acid moiety. These functional groups are key to its chemical reactivity and physical characteristics.

Structure and Identification

-

IUPAC Name: 2-(3-amino-4-hydroxyphenyl)acetic acid[1]

-

Canonical SMILES: C1=CC(=C(C=C1CC(=O)O)N)O[1]

-

InChI Key: AOZKIUFHHMUPGU-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available for related compounds, specific experimental values for the target compound are limited. Therefore, some of the data presented are predicted values and should be considered with this in mind.

| Property | Value | Source |

| Melting Point | Not available (n/a) | [3][4] |

| Boiling Point | Not available (n/a) | [3][4] |

| Solubility | Water: Predicted to be soluble. DMSO: Soluble. | General chemical knowledge |

| pKa (acidic) | Predicted ~4 (Carboxylic acid) | Predicted based on similar structures |

| pKa (basic) | Predicted ~5 (Amino group), ~10 (Phenolic hydroxyl) | Predicted based on similar structures |

Note: The lack of a definitive experimental melting point from multiple sources suggests that the compound may decompose upon heating. Solubility is predicted based on the presence of polar functional groups. The pKa values are estimations based on the functional groups present and values for similar molecules. Experimental determination of these properties is highly recommended for any quantitative studies.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:

-

O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹

-

N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): Strong, broad band around 1700-1725 cm⁻¹

-

C-O stretch (phenol and carboxylic acid): Bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 168.17. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 166.15.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide generalized procedures based on established chemical principles and methods for similar compounds.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of the related compound, 3-amino-4-hydroxybenzoic acid. This multi-step synthesis involves nitration followed by reduction.

Workflow for a Potential Synthesis:

Caption: A potential synthetic pathway for this compound.

Detailed Protocol (Hypothetical):

-

Nitration of 4-Hydroxyphenylacetic acid:

-

Dissolve 4-hydroxyphenylacetic acid in a suitable solvent (e.g., glacial acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the nitrated product (4-hydroxy-3-nitrophenylacetic acid).

-

Filter, wash with cold water, and dry the product.

-

-

Reduction of 4-Hydroxy-3-nitrophenylacetic acid:

-

Suspend the nitrated product in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent. A common method is the use of tin(II) chloride in concentrated hydrochloric acid.[5] Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) can be employed.[6]

-

If using SnCl₂/HCl, heat the reaction mixture to reflux and monitor by TLC.[5]

-

After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

-

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][8]

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark container.[7]

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

-

Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank (solvent only) and a control (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7]

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Tyrosinase Inhibition Assay

The potential of this compound to inhibit tyrosinase, a key enzyme in melanin synthesis, can be assessed spectrophotometrically.[9][10]

Experimental Workflow:

Caption: Workflow for the tyrosinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

-

Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

-

Prepare a stock solution of L-DOPA (substrate) in the phosphate buffer. This should be made fresh.[9]

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

Prepare a positive control solution (e.g., kojic acid).[9]

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions, buffer, and tyrosinase solution.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[10]

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Monitor the change in absorbance at 475-492 nm over time using a plate reader.[9]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of tyrosinase inhibition relative to the control (no inhibitor).

-

Calculate the IC₅₀ value for the compound.

-

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, the structural motifs present in the molecule suggest several areas of potential interest for drug development and research.

Antioxidant and Anti-inflammatory Potential

The phenolic hydroxyl group is a well-known feature of many antioxidant compounds. It can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[11] Derivatives of hydroxyphenylacetic acid have demonstrated antioxidant and anti-inflammatory properties, suggesting that this compound may also possess such activities.[8][12] Further investigation into its ability to modulate inflammatory pathways is warranted.

Enzyme Inhibition

The structural similarity of this compound to tyrosine suggests that it could be an inhibitor of enzymes that utilize tyrosine as a substrate. One such enzyme is tyrosinase, which is involved in melanin production. Inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[10]

Precursor for Bioactive Molecules

This compound can serve as a valuable building block for the synthesis of more complex molecules with desired biological activities. The presence of three reactive functional groups—amino, hydroxyl, and carboxylic acid—allows for a wide range of chemical modifications to create libraries of novel compounds for drug discovery screening.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. This technical guide has summarized its known chemical and physical properties and provided detailed, albeit generalized, experimental protocols for its synthesis and analysis. The lack of extensive experimental data in the public domain highlights the need for further research to fully characterize this molecule. Its potential as an antioxidant, enzyme inhibitor, and a versatile synthetic precursor makes it a promising candidate for future investigations. The methodologies and data presented herein provide a solid foundation for researchers to build upon in their exploration of this compound and its derivatives.

References

- 1. This compound | C8H9NO3 | CID 1473103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. marinebiology.pt [marinebiology.pt]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Tyrosinase inhibition assay [bio-protocol.org]

- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of (3-Amino-4-hydroxyphenyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (3-Amino-4-hydroxyphenyl)acetic acid derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. This document synthesizes key findings from recent research, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action to support further drug discovery and development efforts.

Core Synthesis and Derivatization

This compound serves as a versatile scaffold for the synthesis of a diverse range of biologically active derivatives. The primary synthetic routes involve the modification of the amino and carboxylic acid functional groups to introduce various heterocyclic and aromatic moieties.

A common synthetic strategy begins with the reaction of 4-aminophenol with acrylic acid or its esters to yield N-(4-hydroxyphenyl)-β-alanine derivatives. These intermediates can then be converted to hydrazides, which serve as key building blocks for the introduction of further diversity through condensation reactions with various aldehydes and ketones.[1][2]

Below is a generalized workflow for the synthesis of these derivatives.

References

An In-depth Technical Guide to (3-Amino-4-hydroxyphenyl)acetic Acid Structural Analogs and Their Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of (3-Amino-4-hydroxyphenyl)acetic acid, focusing on their synthesis, biological functions, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.

Introduction

This compound is a tyrosine analog featuring both amino acid and phenolic characteristics. Its structural scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its synthetic versatility and the diverse biological activities exhibited by its derivatives. The presence of the phenolic hydroxyl group and the amino group allows for a wide range of chemical modifications, leading to the development of novel compounds with potential therapeutic applications in various fields, including oncology, infectious diseases, and neuroprotection. Numerous compounds incorporating the phenolic (4-hydroxyphenyl) moiety have demonstrated potent biological activities and are found in FDA-approved drugs and investigational pharmaceuticals with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[1]. The hydroxyl group's ability to participate in hydrogen bonding, oxidation, and nucleophilic substitutions allows for interaction with a wide array of biological targets[1].

This guide will delve into the key structural modifications of the this compound core and summarize their reported biological functions, with a focus on anticancer, antimicrobial, and antioxidant activities.

Structural Analogs and Their Synthesis

A significant class of structural analogs explored are the 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives. The synthesis of these compounds typically begins with the reaction of 4-aminophenol with acrylic acid or its esters.

A general synthetic route involves the reaction of 4-aminophenol with methyl acrylate in a suitable solvent like 2-propanol, or with acrylic acid in water under reflux conditions, to yield key intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester[2]. Further modifications, including hydrazinolysis to form hydrazides, and subsequent condensation with various aromatic or heterocyclic aldehydes, lead to a diverse library of hydrazone derivatives[3]. Other synthetic strategies involve the preparation of dihydrazides and their reaction with carbonyl compounds[2].

Beyond the propanoic acid derivatives, other structural modifications include the synthesis of coumarin derivatives from substituted p-amino-phenylacetic acid and o-hydroxybenzaldehyde via the Perkin reaction[4]. Additionally, the core structure has been incorporated into benzenesulfonamide derivatives, leading to compounds with different biological targets and activities[5][6][7].

Biological Functions and Quantitative Data

The structural analogs of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present quantitative data in tabular format.

Anticancer Activity

Several 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant, structure-dependent anticancer activity against various cancer cell lines, including A549 non-small cell lung cancer cells[8]. The introduction of different substituents on the core scaffold has been shown to modulate the cytotoxic effects. For instance, hydrazone derivatives bearing heterocyclic moieties have shown promising results[8].

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 12 (1-naphthyl substituent) | A549 | % Viability Reduction | 57.9% | [8] |

| 20 (2-furyl substituent) | A549 | % Viability Reduction | ~50% | [8] |

| 21 (oxime moiety) | A549 | IC50 | 5.42 µM | [9] |

| 22 (oxime moiety) | A549 | IC50 | 2.47 µM | [9] |

| 29 (4-NO2 phenyl substituent) | A549 | % Viability Reduction | 68.8% | [8] |

| 5e (coumarin derivative) | RA-FLS | IC50 | 1.78 µM | [4] |

| Compound 9 (benzenesulfonamide) | U-87 (Glioblastoma) | EC50 | >100 µM | [6] |

| Compound 9 (benzenesulfonamide) | MDA-MB-231 (Breast) | EC50 | 38.7 µM | [6] |

| Compound 9 (benzenesulfonamide) | PPC-1 (Prostate) | EC50 | 35.6 µM | [6] |

Antimicrobial and Antifungal Activity

A number of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited potent, broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species[2]. The minimum inhibitory concentration (MIC) values highlight the structure-dependent nature of this activity, with certain hydrazones containing heterocyclic substituents showing the most significant effects[2].

| Compound ID | Pathogen | MIC (µg/mL) | Reference |

| 6 (dihydrazide) | E. coli AR-0001 | 64 | [2] |

| 6 (dihydrazide) | K. pneumoniae AR-003 | 64 | [2] |

| 6 (dihydrazide) | P. aeruginosa AR-1114 | 32 | [2] |

| 6 (dihydrazide) | A. baumannii AR-0273 | 32 | [2] |

| Hydrazones 14-16 | MRSA | 1 - 8 | [2] |

| Hydrazones 14-16 | Vancomycin-resistant E. faecalis | 0.5 - 2 | [2] |

| Hydrazones 14-16 | Gram-negative pathogens | 8 - 64 | [2] |

| Hydrazones 14-16 | Drug-resistant Candida species | 8 - 64 | [2] |

| Hydrazones 14-16 | Candida auris | 0.5 - 64 | [2] |

Antioxidant Activity

The phenolic hydroxyl group present in the this compound scaffold is a key contributor to the antioxidant properties of its derivatives. These compounds have been shown to possess potent radical scavenging activity, which is crucial for mitigating oxidative stress implicated in various diseases, including cancer[8]. The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound ID | Assay | Activity Metric | Value | Reference |

| 20 (2-furyl substituent) | DPPH Radical Scavenging | Potent antioxidant | - | [8] |

Signaling Pathways

The anticancer effects of phenolic compounds, including analogs of this compound, are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most critical pathways are the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many human cancers, making it a prime target for anticancer therapies[10]. Phenolic compounds can interfere with this pathway at various levels.

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound analogs.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers.

Caption: MAPK/ERK signaling pathway and potential points of inhibition by the studied analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the findings.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazones

Materials:

-

4-aminophenol

-

Methyl acrylate or acrylic acid

-

2-Propanol or water

-

Hydrazine hydrate

-

Aromatic or heterocyclic aldehydes

-

Methanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: A mixture of 4-aminophenol and methyl acrylate is refluxed in 2-propanol to yield the ester intermediate[2].

-

Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide: The methyl ester from the previous step is treated with hydrazine hydrate in a suitable solvent and refluxed to produce the hydrazide[2].

-

Synthesis of Hydrazones: The synthesized hydrazide is dissolved in methanol, and an equimolar amount of the desired aromatic or heterocyclic aldehyde is added. The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to obtain the pure hydrazone derivative[3].

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

96-well plates

-

This compound analog stock solutions in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined from the dose-response curves.

Antimicrobial Minimum Inhibitory Concentration (MIC) Test

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine MIC values.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound analog stock solutions

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Serial Dilutions: Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the 96-well plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound analog solutions at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: A fixed volume of the DPPH solution is mixed with various concentrations of the test compounds in a 96-well plate or cuvette. A control containing only DPPH and the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

Experimental Workflow: Drug Discovery and Evaluation

The discovery and development of novel therapeutic agents based on the this compound scaffold follows a structured workflow, from initial hit identification to preclinical evaluation.

References

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide to its Putative Natural Sources and Isolation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the natural occurrence and isolation of (3-Amino-4-hydroxyphenyl)acetic acid is scarce. This guide provides a comprehensive overview of the natural sources, isolation, and analysis of the closely related and well-documented compound, 4-hydroxyphenylacetic acid, as a proxy. The methodologies and principles described herein are intended to serve as a foundational resource for researchers investigating this compound.

Introduction

This compound is an aromatic amino acid derivative. While its direct natural sources are not well-documented, its structural similarity to other hydroxyphenylacetic acids suggests potential origins from microbial metabolism of phenolic compounds. Hydroxyphenylacetic acids are a class of phenolic acids that have garnered interest for their potential biological activities. This guide will focus on the known natural sources and isolation protocols for 4-hydroxyphenylacetic acid, providing a practical framework for the study of its amino-substituted analogue.

Putative Natural Sources

While direct evidence for the natural occurrence of this compound is lacking, its structure suggests it could be a metabolite derived from microbial or plant biosynthetic pathways. The primary routes for the formation of the parent compound, 4-hydroxyphenylacetic acid, involve the microbial degradation of more complex phenolic compounds, such as flavonoids and lignin-related precursors.

Table 1: Documented Natural Sources of 4-Hydroxyphenylacetic Acid

| Source Category | Specific Source Organism/Material | Precursor Compound(s) | Reference(s) |

| Microbial | Escherichia coli (engineered) | p-Coumaric acid, Ferulic acid | [1] |

| Lignocellulosic biomass hydrolysate | p-Coumaric acid | [1] | |

| Plant-derived | Camellia oleifera | Not specified | [2] |

Biosynthesis and Potential Formation Pathways

The biosynthesis of aromatic amino acids in microorganisms and plants follows the shikimate pathway, leading to the formation of chorismate, a key precursor.[3][4] While a specific pathway for this compound is not described, it can be hypothesized to arise from the modification of a 4-hydroxyphenylacetic acid precursor.

One plausible route involves the enzymatic amination of 4-hydroxyphenylacetic acid. Reductive aminases, for instance, are enzymes capable of introducing an amino group into a carbonyl or carboxylic acid moiety.[5][6] The biosynthesis could therefore involve the formation of 4-hydroxyphenylacetic acid from L-tyrosine, followed by a subsequent amination step.

Figure 1: Hypothetical biosynthetic pathway for this compound.

Isolation Methodologies

The isolation of this compound from a natural source would likely follow protocols established for other phenolic acids and aromatic amino acids. A general workflow would involve extraction from the source matrix, followed by purification using chromatographic techniques.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of a target compound from a microbial fermentation broth.

Figure 2: General workflow for the isolation of a microbial metabolite.

Detailed Experimental Protocols

This protocol describes the biosynthesis of 4-hydroxyphenylacetic acid from p-coumaric acid using an engineered E. coli strain and its subsequent extraction.

-

Microorganism and Culture Conditions:

-

An engineered Escherichia coli BL21 (DE3) strain designed for the conversion of p-coumaric acid to 4-hydroxyphenylacetic acid is used.

-

The strain is cultured in Luria-Bertani (LB) medium with appropriate antibiotics at 37°C.

-

For bioconversion, cells are grown to an OD600 of 0.6-0.8, induced with IPTG, and then transferred to a bioconversion medium containing p-coumaric acid.

-

-

Bioconversion:

-

The bioconversion is carried out in a phosphate buffer (pH 7.0) containing glucose, the precursor (p-coumaric acid), and the induced E. coli cells.

-

The reaction is incubated at 30°C with shaking for a specified period (e.g., 24-48 hours).

-

-

Extraction:

-

After the bioconversion, the culture is centrifuged to remove the bacterial cells.

-

The pH of the supernatant is adjusted to 2.0 with HCl.

-

The acidified supernatant is extracted three times with an equal volume of ethyl acetate.

-

The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 4-hydroxyphenylacetic acid.

-

This protocol outlines a general method for the isolation and identification of amino acids from a fermentation broth.

-

Fermentation and Sample Preparation:

-

A bacterial isolate is inoculated into a suitable fermentation medium (e.g., molasses-based medium) and incubated under optimal conditions (e.g., 30°C on a rotary shaker for 96 hours).

-

The fermentation broth is centrifuged to obtain a cell-free supernatant.

-

-

Purification and Identification:

-

The cell-free broth can be subjected to further purification steps such as ion-exchange chromatography to separate amino acids based on their charge.

-

For identification, paper chromatography is a classic method. The sample is spotted on chromatography paper and developed with a solvent system (e.g., n-butanol:acetic acid:water).

-

After development, the chromatogram is sprayed with a visualizing agent (e.g., ninhydrin solution) and heated to reveal the amino acid spots.

-

The retention factor (Rf) values of the sample spots are compared with those of standard amino acids for identification.

-

Analytical Methods for Characterization and Quantification

The characterization and quantification of this compound would rely on modern analytical techniques, primarily chromatography and mass spectrometry.

Table 2: Analytical Methods for Aminophenolic Compounds

| Analytical Technique | Description | Application | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their affinity for a stationary phase. Can be coupled with various detectors (UV, DAD, fluorescence, amperometric). | Quantification of aminophenol isomers and related compounds. | [7][8][9][10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | Quantification of trace amounts of aminophenols and their metabolites in complex matrices. | [11] |

Example HPLC Method for 4-Aminophenol Analysis[8]

-

Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile (10%) and an aqueous buffer (0.2% H₂SO₄ or HClO₄).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

This method allows for the separation and quantification of 4-aminophenol and would be a good starting point for developing a method for this compound, with adjustments to the mobile phase and detection wavelength likely required.

Signaling Pathways and Biological Activities

Information on the specific signaling pathways and biological activities of this compound is not available. However, related aminophenolic compounds have been studied for their biological effects. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential antimicrobial and anticancer agents.[12]

Conclusion

While this compound remains a compound with limited characterization in the scientific literature, this guide provides a comprehensive framework for its potential natural sourcing and isolation based on the knowledge of its structural analogue, 4-hydroxyphenylacetic acid. The biosynthetic pathways of aromatic amino acids, coupled with established protocols for the isolation and analysis of phenolic acids and aminophenols, offer a solid foundation for future research into this potentially novel natural product. Researchers and drug development professionals are encouraged to adapt and optimize the methodologies presented herein to explore the presence, properties, and potential applications of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Amino-4-hydroxyphenyl)acetic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimated based on the analysis of its functional groups and chemical environment.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 12.0 | Broad Singlet | 1H | -COOH |

| ~8.5 - 9.5 | Broad Singlet | 1H | Ar-OH |

| ~6.65 | Doublet | 1H | Ar-H (ortho to -OH) |

| ~6.50 | Doublet of Doublets | 1H | Ar-H (ortho to -CH₂COOH, meta to -OH) |

| ~6.40 | Singlet | 1H | Ar-H (ortho to -NH₂) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.40 | Singlet | 2H | -CH₂COOH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) (ppm) | Assignment |

| ~173 | -COOH |

| ~145 | C-OH |

| ~135 | C-NH₂ |

| ~125 | C (quaternary, ortho to -CH₂COOH) |

| ~118 | CH (ortho to -OH) |

| ~115 | CH (ortho to -NH₂) |

| ~114 | CH (ortho to -CH₂COOH, meta to -OH) |

| ~40 | -CH₂COOH |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H (phenol) and N-H (amine) stretching |

| 3300 - 2500 | Broad, Strong | O-H (carboxylic acid) stretching |

| ~1700 | Strong | C=O (carboxylic acid) stretching |

| ~1600 | Medium | N-H bending and C=C aromatic stretching |

| ~1500 | Medium | C=C aromatic stretching |

| ~1250 | Medium | C-O (phenol) stretching |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (Positive Mode) | Assignment |

| 168.06 | [M+H]⁺ |

| 151.06 | [M+H - NH₃]⁺ |

| 122.05 | [M+H - HCOOH]⁺ |

| m/z (Negative Mode) | Assignment |

| 166.05 | [M-H]⁻ |

| 122.05 | [M-H - CO₂]⁻ |

M = Molecular Weight of this compound (C₈H₉NO₃): 167.16 g/mol .[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are broadly applicable to solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 500 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 125 MHz

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective nuclei.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Sample Measurement:

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the molecular structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[5][6]

-

From the stock solution, prepare a dilute solution for infusion or injection into the mass spectrometer, typically in the range of 1-10 µg/mL, using a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[5][6][7]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[5][6]

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Both positive and negative ion modes should be run to obtain comprehensive data.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas (N₂): Adjust flow for a stable spray.

-

Drying Gas (N₂) Temperature: Typically 200-350 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

-

Vary the collision energy to observe different fragmentation patterns.

-

-

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the molecule.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

- 1. This compound | C8H9NO3 | CID 1473103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 4. agilent.com [agilent.com]

- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanisms of Action for (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a theoretical exploration of the potential mechanisms of action for (3-Amino-4-hydroxyphenyl)acetic acid. As of the date of this publication, there is a notable scarcity of direct experimental data on the specific biological activities of this compound. The hypotheses presented herein are extrapolated from the known activities of structurally analogous compounds. This guide is intended for research and informational purposes only and should not be construed as a definitive account of the compound's biological profile.

Introduction

This compound is a small organic molecule featuring a catechol-like ortho-aminophenol moiety attached to an acetic acid side chain. Its chemical structure (Figure 1) suggests a potential for diverse biological activities, drawing parallels with known antioxidants, anti-inflammatory agents, and neuromodulators. The presence of both a hydrogen-donating phenolic hydroxyl group and an electron-donating amino group in an ortho configuration is a key feature of potent radical scavengers. Furthermore, the hydroxyphenylacetic acid scaffold is common among metabolites of dietary polyphenols and has been associated with a range of biological effects, including anti-inflammatory and neuroprotective properties.

This technical guide will explore the plausible mechanisms of action for this compound based on a comprehensive analysis of the structure-activity relationships of related molecules. We will delve into its potential as an antioxidant, an anti-inflammatory agent, an enzyme inhibitor, and a modulator of neurological pathways. Each section will be supported by detailed experimental protocols to facilitate further investigation and validation of these hypotheses.

Potential Antioxidant Activity

The chemical architecture of this compound strongly suggests a capacity for antioxidant activity. The ortho-aminophenol structure is particularly significant, as the proximity of the hydroxyl and amino groups can enhance radical scavenging efficacy through hydrogen atom and electron donation.

Rationale based on Structural Analogs

Studies on aminophenol isomers have demonstrated that ortho- and para-aminophenols exhibit potent radical scavenging activity, whereas the meta-isomer is considerably less active. This is attributed to the ability of the ortho and para isomers to form stable quinone-imine or semiquinone radical intermediates. Similarly, compounds with a catechol (3,4-dihydroxy) moiety, such as 3,4-dihydroxyphenylacetic acid (DOPAC), are known to be powerful antioxidants. The ortho-aminophenol structure of this compound mimics these highly active configurations, suggesting it could effectively neutralize reactive oxygen species (ROS).

Proposed Mechanism: Radical Scavenging

The proposed antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl or amino group to a free radical, thereby neutralizing it. The resulting radical of this compound can be stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the ortho-amino group.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound

-

Reference antioxidant (e.g., Trolox, Ascorbic Acid)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a 0.1 mM stock solution of DPPH in methanol. Protect from light and prepare fresh.

-

Prepare serial dilutions of the test compound and the reference antioxidant in methanol.

-

In a 96-well plate, add 20 µL of the diluted samples to 135 µL of the DPPH solution.

-

Prepare a control well containing 20 µL of methanol and 135 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100

-

Determine the IC50 value by plotting the percentage of scavenging activity against the compound concentration.

-

This assay is based on the reduction of the pre-formed ABTS radical cation.

-

Materials:

-

ABTS

-

Potassium persulfate

-

Methanol or ethanol

-

This compound

-

Reference antioxidant (e.g., Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Generate the ABTS radical cation (ABTS•+) by mixing the two solutions in a 1:1 ratio and allowing them to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the diluted test compound or standard to 160 µL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6-30 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Potential Anti-inflammatory Activity

The structural similarity to other phenolic acids that exhibit anti-inflammatory properties suggests that this compound may also modulate inflammatory pathways.

Rationale based on Structural Analogs

4-Hydroxyphenylacetic acid has been shown to possess anti-inflammatory effects in various models. For instance, it can attenuate inflammation in lung injury models by suppressing hypoxia-inducible factor 1-alpha (HIF-1α). Other phenolic acids derived from the gut microbiota metabolism of flavonoids also inhibit the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, often through the inhibition of the NF-κB signaling pathway. Given these precedents, it is plausible that this compound could exert similar anti-inflammatory actions.

Proposed Mechanism: Inhibition of Nitric Oxide Production

A common mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages. Overproduction of NO is a hallmark of chronic inflammation.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells (e.g., 1 x 105 cells/well) in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells and cells treated with LPS alone as controls.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540-550 nm.

-

Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Potential as an Enzyme Inhibitor

The structure of this compound, with its functional groups capable of hydrogen bonding and other non-covalent interactions, suggests it could act as an inhibitor for various enzymes.

Rationale based on Structural Analogs

Related phenolic compounds are known to inhibit a variety of enzymes. For example, 4-Hydroxyphenylacetic acid has been identified as an inhibitor of carbonic anhydrase. The ability of phenolic compounds to interact with enzyme active sites or allosteric sites is well-documented. Therefore, it is reasonable to hypothesize that this compound could also exhibit enzyme inhibitory activity. Potential targets could include enzymes involved in inflammatory pathways (e.g., cyclooxygenases) or metabolic processes.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for testing the inhibitory activity of this compound against a chosen enzyme.

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution at the optimal pH for the enzyme

-

This compound

-

Known inhibitor (positive control)

-

96-well plate or cuvettes

-

Spectrophotometer or other appropriate detection instrument

-

-

Procedure:

-

Prepare a solution of the enzyme in the appropriate buffer.

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 5-10 minutes) for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Monitor the reaction progress by measuring the change in absorbance (or fluorescence, etc.) over time. The rate of the reaction is the slope of the linear portion of the progress curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of (3-Amino-4-hydroxyphenyl)acetic acid

Introduction

(3-Amino-4-hydroxyphenyl)acetic acid is a small molecule with structural similarities to endogenous compounds and known drugs. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its potential as a therapeutic agent. This document synthesizes available data on related molecules to build a comprehensive pharmacokinetic profile.

Data Presentation: Pharmacokinetic Parameters of Structurally Related Compounds

The following tables summarize key pharmacokinetic parameters from in vivo studies of compounds structurally related to this compound. These data provide a basis for predicting the pharmacokinetic behavior of the target compound.

Table 1: Pharmacokinetic Parameters of Paracetamol (N-acetyl-p-aminophenol) in Humans

| Parameter | Value | Reference |

| Bioavailability (Oral) | 63-89% (dose-dependent) | |

| Tmax (Oral) | < 1 hour | |

| Protein Binding | 10-20% | |

| Volume of Distribution (Vd) | ~0.9 L/kg | |

| Elimination Half-life (t½) | 1.9-2.5 hours | |

| Metabolism | Primarily hepatic: glucuronidation (~55%), sulfation (~30%), CYP450 oxidation (~5-15%) | |

| Excretion | ~85-95% of a therapeutic dose is excreted in the urine within 24 hours as metabolites. |

Table 2: Pharmacokinetic Parameters of p-Aminophenol (PAP) in Rats (Dermal Application)

| Parameter | Value (12.5 mg/kg) | Reference |

| Cmax | 0.5 µg/mL | |

| Tmax | 4 hours | |

| Plasma Half-life (t½) | 5.95 hours | |

| AUC(0-∞) | 9.27 µg-equivalents·h/mL |

Table 3: Pharmacokinetic Parameters of 3,4-dihydroxyphenylacetic acid (DOPAC) and 3-hydroxyphenylacetic acid (3-HPAA) in Rats (Intravenous Bolus)

| Compound | Distribution Half-life (t½α) | Elimination Half-life (t½β) | Reference |

| DOPAC | 3.27–5.26 min | 18.4–33.3 min | |

| 3-HPAA | 3.27–5.26 min | 18.4–33.3 min |

Experimental Protocols

The following represents a generalized, detailed methodology for an in vivo pharmacokinetic study of a small molecule like this compound, based on established protocols for related compounds.

Animal Model

-

Species: Male Sprague-Dawley rats (n=6-8 per group) are commonly used.

-

Health Status: Healthy, adult rats weighing between 200-250g.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals should be fasted overnight before dosing.

Drug Administration

-

Formulation: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol).

-

Routes of Administration:

-

Intravenous (IV) Bolus: Administered via the tail vein to determine absolute bioavailability and intrinsic clearance. A typical dose might be 5-10 mg/kg.

-

Oral Gavage (PO): Administered using a gavage needle to assess oral absorption and bioavailability. A typical dose might be 20-50 mg/kg.

-

Sample Collection

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

-

Plasma Preparation: Blood samples are centrifuged at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

Bioanalytical Method

-

Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a precipitating agent (e.g., ice-cold acetonitrile or methanol) to remove proteins.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is transferred to a new tube and may be evaporated to dryness and reconstituted in a suitable solvent for injection into the UHPLC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

-

Pharmacokinetic Analysis

-

Software: Non-compartmental analysis is performed using software such as Phoenix WinNonlin.

-

Parameters Calculated: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t½ (elimination half-life), CL (clearance), and Vd (volume of distribution). For oral administration, oral bioavailability (F%) is also calculated.

Mandatory Visualizations

Signaling Pathway: Postulated Metabolic Pathways

Caption: Postulated metabolic pathways for this compound.

Experimental Workflow

Caption: Generalized experimental workflow for an in vivo pharmacokinetic study.

In Vitro Toxicity Profile of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there are no publicly available in vitro toxicity studies specifically for (3-Amino-4-hydroxyphenyl)acetic acid. This guide provides a framework for assessing its potential toxicity by detailing standard experimental protocols, presenting data from structurally related compounds as a surrogate, and discussing potential mechanisms of toxicity.

Introduction

This compound (3-AHPAA) is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its toxicological profile is essential for safe handling and for predicting its biological effects. This technical guide outlines the standard methodologies for evaluating the in vitro toxicity of 3-AHPAA, presents available data on structurally analogous compounds to provide preliminary insights, and explores potential mechanisms of toxicity based on its chemical structure.

Assessment of In Vitro Cytotoxicity: Standard Assays

A variety of well-established in vitro assays are available to determine the cytotoxic potential of a test compound. These assays measure different cellular endpoints, such as metabolic activity, membrane integrity, and lysosomal function. The choice of assay can depend on the suspected mechanism of toxicity and the cell type used.

Cell Viability Assays Based on Metabolic Activity

These assays quantify the metabolic activity of a cell population, which is often correlated with cell viability.

-

MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial and cytosolic dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

MTS Assay: Similar to the MTT assay, the MTS assay uses a different tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) that is reduced to a water-soluble formazan. This eliminates the need for a solubilization step, making the assay simpler and faster.

Cell Viability Assays Based on Membrane Integrity

These assays determine the number of viable cells by assessing the integrity of the cell membrane.

-

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The LDH assay measures the amount of released LDH, which is proportional to the number of non-viable cells.

-

Trypan Blue Exclusion Assay: This is a simple dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Quantitative Data on Structurally Related Compounds

In the absence of direct data for this compound, we present findings on the in vitro anticancer activity of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. It is crucial to note that these are different molecules, and their toxicity profiles may not be directly extrapolated to 3-AHPAA. However, this information provides a valuable starting point for understanding how related structures interact with biological systems.

A study evaluated the cytotoxic properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 non-small cell lung cancer cell line. The viability of the cells was determined using an MTT assay after 24 hours of exposure.

Table 1: Cytotoxicity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on A549 cells

| Compound | Concentration (µM) | Cell Viability (%) |

| Derivative 12 | 100 | ~50% |

| Derivative 20 | 100 | ~50% |

| Derivative 21 | 100 | ~50% |

| Derivative 22 | 100 | ~50% |

| Derivative 29 | 100 | ~50% |

Data is estimated from graphical representations in the source publication and indicates that these compounds reduce A549 cell viability by approximately 50% at a concentration of 100 µM. The same study also showed that these compounds had favorable cytotoxicity profiles against noncancerous Vero cells.

Detailed Experimental Protocols

The following are detailed protocols for the standard in vitro cytotoxicity assays that can be employed to evaluate the toxicity of this compound.

MTT Cell Viability Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

LDH Cytotoxicity Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a positive control (cells treated with a lysis buffer).

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflows

(3-Amino-4-hydroxyphenyl)acetic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Amino-4-hydroxyphenyl)acetic acid, a molecule of interest in various scientific domains. This document details its chemical identity, physicochemical properties, and explores the biological activities of structurally related compounds, offering insights for researchers and professionals in drug development.

Chemical Identity and Properties